molecular formula C22H23N5 B11438403 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine

2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11438403
M. Wt: 357.5 g/mol
InChI Key: IBYZOABKKVJHSD-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often studied for its applications in drug development and therapeutic treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with various substituted aniline derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 4,5-diarylthiophene-2-carboxamide derivatives
  • Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives

Uniqueness

2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both dimethylamino and dimethylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C22H23N5/c1-15-6-11-19(16(2)14-15)24-21-20(25-22-23-12-5-13-27(21)22)17-7-9-18(10-8-17)26(3)4/h5-14,24H,1-4H3

InChI Key

IBYZOABKKVJHSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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